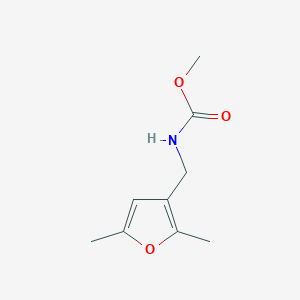
Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate” is a complex organic compound. It is a derivative of furan, which is a heterocyclic compound . It is also related to methyl carbamate, which is the simplest ester of carbamic acid . The compound has a molecular formula of C8H10O3 and a molecular weight of 154.1632 .
Synthesis Analysis
The synthesis of carbamates, such as “Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This process is efficient and offers mild reaction conditions, short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate” is complex. It includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also contains carbamate functional groups, which consist of a carbonyl group (C=O) linked to an alkyl group and an amino group .Wissenschaftliche Forschungsanwendungen
Aroma Chemicals in Food Industry
Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate: is related to compounds that are key flavor components in many fruits. Its structural relatives, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) and its methyl ether, are important aroma chemicals highly appreciated by the food industry due to their attractive sensory properties .
Maillard Reaction Products
These compounds are also products of the Maillard reaction, a non-enzymatic browning process that occurs during the cooking of food. Understanding the formation and applications of these Maillard reaction products can lead to the development of new flavors and enhance the sensory qualities of food products .
Biosynthesis Pathway Research
Significant research has been conducted on the biosynthesis pathways of these furanone compounds. Knowledge of these pathways is crucial for the development of biotechnological processes for the production of these aroma compounds .
Photophysical Properties Study
The compound’s structural analogs have been studied for their photophysical properties, which are essential for applications in material sciences. These studies include the investigation of solvatochromic properties, extinction coefficients, and fluorescence quantum yields .
Organic Electronics
Due to their photophysical properties, these compounds and their derivatives can be used in organic electronics, such as organic light-emitting diodes (OLEDs), where they may serve as probes or quenchers .
Solar Cell Applications
The photostability and photophysical characteristics of these compounds make them potential candidates for use in dye-sensitized solar cells, contributing to the development of renewable energy technologies .
Flavor Compound Synthesis
The knowledge of the synthetic preparation of these compounds is applied by the food industry to create specific flavors. This synthesis knowledge is also valuable for creating natural flavor compounds in a laboratory setting .
Chemical Intermediate in Organic Synthesis
Finally, these compounds can serve as intermediates in organic synthesis, leading to the creation of various functionalized molecules, including tetrahydrofuran derivatives, which have applications in pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
methyl N-[(2,5-dimethylfuran-3-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-4-8(7(2)13-6)5-10-9(11)12-3/h4H,5H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRSVMIKXPGRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl ((2,5-dimethylfuran-3-yl)methyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-ethylphenyl)acetamide](/img/structure/B2859045.png)
![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)

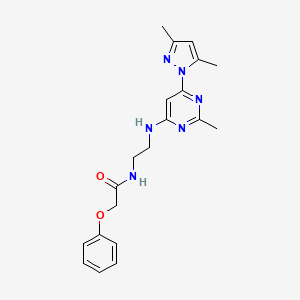
![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)
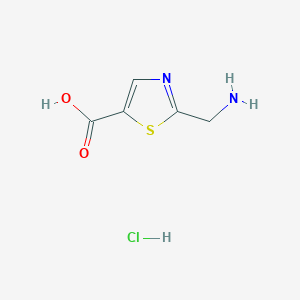
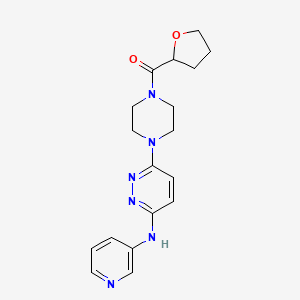

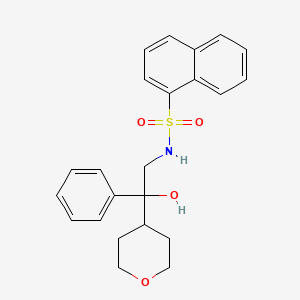

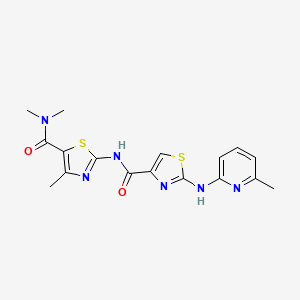


![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)